molecular formula C18H19ClN4 B4396815 2-phenyl-3-(1-piperazinyl)quinoxaline hydrochloride

2-phenyl-3-(1-piperazinyl)quinoxaline hydrochloride

Cat. No. B4396815
M. Wt: 326.8 g/mol
InChI Key: UDPAEKSFUFZGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-3-(1-piperazinyl)quinoxaline hydrochloride, also known as PPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPQ is a quinoxaline derivative that has shown promising results in various biological studies due to its unique structure and mechanism of action.

Scientific Research Applications

2-phenyl-3-(1-piperazinyl)quinoxaline hydrochloride has been widely used in scientific research due to its unique properties. It has been shown to exhibit potent anticancer, anti-inflammatory, and antiviral activities. This compound has also been studied for its potential use as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

2-phenyl-3-(1-piperazinyl)quinoxaline hydrochloride exerts its biological effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme responsible for DNA replication and repair. This compound also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response. Additionally, this compound has been shown to inhibit the replication of various viruses, including HIV and hepatitis B.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's and Parkinson's diseases.

Advantages and Limitations for Lab Experiments

2-phenyl-3-(1-piperazinyl)quinoxaline hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable under a wide range of conditions, making it suitable for long-term storage. However, this compound has some limitations, including its relatively high cost and limited solubility in some solvents.

Future Directions

There are several potential future directions for the study of 2-phenyl-3-(1-piperazinyl)quinoxaline hydrochloride. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dose and treatment duration for this compound in these diseases. Another area of interest is the development of new analogs of this compound with improved properties, such as increased solubility and potency. Additionally, this compound may have potential applications in the treatment of viral infections and as a therapeutic agent for cancer. Further research is needed to fully understand the potential of this compound in these areas.

properties

IUPAC Name

2-phenyl-3-piperazin-1-ylquinoxaline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4.ClH/c1-2-6-14(7-3-1)17-18(22-12-10-19-11-13-22)21-16-9-5-4-8-15(16)20-17;/h1-9,19H,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPAEKSFUFZGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.